molecular formula C10H18O B13779482 [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-08-9

[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol

Cat. No.: B13779482
CAS No.: 97890-08-9
M. Wt: 154.25 g/mol
InChI Key: RJSWINAXCPBTMV-RNKPRXRFSA-N
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Description

Significance of Chirality and Geometric Isomerism in Natural Products Chemistry

The specific three-dimensional structure of a molecule is crucial in natural products chemistry, as it dictates how the molecule interacts with other chiral molecules, such as biological receptors in living organisms. solubilityofthings.comresearchgate.net

Chirality refers to a geometric property of molecules that are non-superimposable on their mirror images. mdpi.com These mirror-image pairs are known as enantiomers. solubilityofthings.comacgpubs.org Enantiomers share identical physical properties like boiling point and melting point, but they differ in their ability to rotate plane-polarized light. mdpi.comacgpubs.org In nature, chiral compounds are often produced in an optically pure form, meaning only one of the two possible enantiomers is biosynthesized. nih.gov This is significant because different enantiomers of the same compound can exhibit markedly different biological activities and sensory properties (smell and taste). solubilityofthings.comacgpubs.org A classic example is the monoterpenoid alcohol linalool (B1675412); the (S)-(+)-linalool enantiomer, known as coriandrol, has a herbaceous, green smell, while the (R)-(-)-linalool enantiomer, or licareol, possesses a lavender-like odor. acgpubs.org

Geometric isomerism (also known as cis-trans or E/Z isomerism) occurs in molecules with restricted rotation around a bond, typically a carbon-carbon double bond. solubilityofthings.comsolubilityofthings.com The substituents attached to the double bond can be arranged on the same side (cis or Z) or opposite sides (trans or E), resulting in distinct geometric isomers. solubilityofthings.com Unlike enantiomers, geometric isomers have different physical properties, such as boiling points, melting points, and solubilities. solubilityofthings.com This structural difference also affects how they fit into and interact with enzyme active sites and cellular receptors, leading to different biological functions. solubilityofthings.comsolubilityofthings.com The relationship between geraniol (B1671447) ((E)-isomer) and nerol (B1678202) ((Z)-isomer) is a well-known example of geometric isomerism in acyclic monoterpenoid alcohols.

Overview of [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol within Monoterpenoid Frameworks

This compound is a specific stereoisomer of an acyclic monoterpenoid alcohol. Its chemical name precisely describes its molecular structure and three-dimensional arrangement.

3,7-dimethyl-3,6-octadien-2-ol : This base name defines the connectivity of the atoms. It is an eight-carbon chain ("octa") containing two double bonds (at the 3rd and 6th carbons, "-dien") and a hydroxyl group (at the 2nd carbon, "-ol"). Two methyl groups are attached at the 3rd and 7th carbons.

(Z) : The "(Z)" prefix specifies the geometry around the double bond at the C3-C4 position. It indicates that the higher-priority substituents on each carbon of the double bond are on the same side (from the German zusammen, meaning together).

(S) : The "(S)" prefix describes the absolute configuration at the chiral center, which is the carbon atom at position 2 (C2). This carbon is bonded to four different groups: a hydroxyl group, a hydrogen atom, a methyl group, and the rest of the carbon chain. The "(S)" designation (from the Latin sinister, meaning left) indicates a specific counter-clockwise arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

This compound is one of several possible stereoisomers of 3,7-dimethyl-3,6-octadien-2-ol, including its enantiomer, [R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, and its geometric isomers at the C3 double bond. nih.gov Its structure is distinct from more common monoterpenoid alcohols like linalool (3,7-dimethyl-1,6-octadien-3-ol) and geraniol/nerol (3,7-dimethyl-2,6-octadien-1-ol) due to the different placement of the hydroxyl group and the double bonds.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name(3Z)-3,7-dimethylocta-3,6-dien-2-ol
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
CAS Number97890-08-9
PubChem CID6437777
InChIKeyRJSWINAXCPBTMV-CLFYSBASSA-N

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97890-08-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2S,3Z)-3,7-dimethylocta-3,6-dien-2-ol

InChI

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m0/s1

InChI Key

RJSWINAXCPBTMV-RNKPRXRFSA-N

Isomeric SMILES

C[C@@H](/C(=C\CC=C(C)C)/C)O

Canonical SMILES

CC(C(=CCC=C(C)C)C)O

Origin of Product

United States

Stereochemical Elucidation and Assignment Methodologies for S Z 3,7 Dimethyl 3,6 Octadien 2 Ol

Advanced Spectroscopic Techniques for Configuration Determination

Spectroscopic methods are at the forefront of stereochemical analysis, providing detailed information about the molecule's structure and chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra, the chemical environment of each nucleus can be mapped. For an acyclic terpenol like (S)-linalool, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals.

Illustrative NMR Data for (S)-Linalool

The following table presents typical ¹H and ¹³C NMR chemical shifts for (S)-linalool, which would be analogous to the data required for [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
1111.75.05dd10.8, 1.2
5.20dd17.5, 1.2
2145.15.92dd17.5, 10.8
373.4---
442.11.55m
522.82.05m
6131.75.12t7.1
759.1---
817.71.68s
925.71.60s
1022.71.28s

Note: Data is representative for (S)-linalool and serves as an example.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are instrumental in determining the absolute configuration of a stereocenter. The experimental VCD and ECD spectra are compared with theoretical spectra generated through quantum chemical calculations, typically using Density Functional Theory (DFT). A match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration.

For instance, a VCD investigation of lavender oil identified (S)-(+)-linalool by a positive band at 1106 cm⁻¹ core.ac.uk. This experimental observation, when matched with the computationally predicted VCD spectrum for the (S)-enantiomer, confirms its absolute stereochemistry.

Key VCD Bands for (S)-(+)-Linalool

Wavenumber (cm⁻¹)SignAssignment
1106PositiveC-O stretch and C-H bend
~1250Broad PositiveMenthane-type skeleton vibration

Note: Data is based on a study of linalool (B1675412) in essential oil and serves as an example. core.ac.uk

Chiral Derivatization and Subsequent Spectroscopic Analysis

For chiral alcohols, determining the absolute configuration via NMR can be achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms Mosher's esters. The resulting diastereomeric esters exhibit distinct NMR spectra due to the different spatial arrangement of the substituents relative to the anisotropic phenyl group of the CDA.

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the two diastereomeric esters, the absolute configuration of the alcohol can be determined. This method, known as the Mosher's ester analysis, is a reliable and frequently used technique in the stereochemical elucidation of natural products. utoronto.caoregonstate.edunih.govspringernature.commatilda.science

X-ray Crystallography of Derivatives for Definitive Stereostructure

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal. Acyclic terpenols like this compound are often oils at room temperature and are difficult to crystallize.

To overcome this limitation, the alcohol can be derivatized to a crystalline solid. Common derivatization strategies include the formation of esters with p-nitrobenzoic acid or other aromatic carboxylic acids, which increases the likelihood of crystallization and introduces a heavy atom for easier phase determination in the crystallographic analysis. Alternatively, co-crystallization with a host molecule or, as demonstrated for linalool, with an enzyme can provide a crystalline sample suitable for X-ray diffraction. The crystal structure of linalool dehydratase/isomerase has been solved with (S)-linalool bound in its active site, confirming its absolute configuration. mpg.denih.govresearchgate.net

Computational Chemistry Approaches for Stereochemical Confirmation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for confirming stereochemical assignments. DFT calculations are used to predict the spectroscopic properties of different possible stereoisomers of a molecule. These predicted properties are then compared with the experimental data.

For NMR spectroscopy, DFT calculations can predict the chemical shifts of both protons and carbons. A comparison of the calculated shifts with the experimental values can help to confirm the proposed structure and relative stereochemistry.

In the context of VCD and ECD, DFT calculations are essential for generating the theoretical spectra of the enantiomers. By comparing the calculated spectra with the experimental ones, the absolute configuration can be confidently assigned. Computational studies can also be used to predict the lowest energy conformations of flexible molecules like acyclic terpenols, which is crucial for accurate spectral prediction.

Synthetic Strategies and Stereoselective Pathways to S Z 3,7 Dimethyl 3,6 Octadien 2 Ol

Enantioselective Synthesis of the C2 Stereocenter

The establishment of the (S)-configuration at the C2 alcohol is a critical step in the synthesis of the target molecule. Several powerful methodologies in asymmetric synthesis can be employed to achieve this transformation with high enantioselectivity. These approaches typically involve the asymmetric reduction of a prochiral ketone precursor, 6-methyl-5-hepten-2-one.

Asymmetric Catalysis for Chiral Alcohol Formation

Asymmetric transition-metal catalysis offers a highly efficient route to chiral alcohols through the enantioselective hydrogenation or transfer hydrogenation of prochiral ketones. Catalysts based on ruthenium, rhodium, and iridium, featuring chiral ligands, have been extensively developed for this purpose.

For the synthesis of the (S)-alcohol at C2, a prochiral ketone, (Z)-3,7-dimethyl-3,6-octadien-2-one, would be subjected to asymmetric reduction. A well-established method involves the use of Noyori-type ruthenium catalysts, which are known for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones.

A typical reaction would involve the use of a catalyst system such as RuCl2[(S)-BINAP][(S,S)-DPEN], where BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEN (1,2-diphenylethylenediamine) are chiral ligands that create a chiral environment around the metal center. The ketone substrate coordinates to the ruthenium complex, and hydrogen is delivered preferentially to one face of the carbonyl group, leading to the formation of the desired (S)-alcohol with high enantiomeric excess (ee).

Table 1: Representative Asymmetric Catalysts for Ketone Reduction

Catalyst System Ligands Typical Substrate Expected Outcome

The reaction conditions, including solvent, temperature, and pressure, are crucial for achieving optimal results and need to be carefully optimized for the specific substrate.

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. nih.gov This strategy allows for the formation of chiral centers with a high degree of diastereoselectivity.

In the context of synthesizing [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the C2 stereocenter. For example, an Evans oxazolidinone auxiliary could be used to direct the stereoselective alkylation of an acyl-oxazolidinone with an appropriate electrophile. rsc.org

Alternatively, a strategy involving the addition of an organometallic reagent to an aldehyde bearing a chiral auxiliary can be envisioned. For instance, pseudoephedrine can be used as a chiral auxiliary to synthesize chiral tertiary alcohols with high diastereoselectivity. nih.gov While the target is a secondary alcohol, related methodologies involving additions to aldehydes or ketones controlled by chiral auxiliaries like pseudoephenamine demonstrate the power of this approach in controlling stereochemistry. nih.gov

The selection of the chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity. The subsequent removal of the auxiliary without racemization of the newly formed stereocenter is also a key consideration in this synthetic approach.

Biocatalytic Approaches (Enzymatic Reductions/Hydroxylations)

Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. nih.gov For the synthesis of the (S)-alcohol at C2, two main biocatalytic strategies can be considered: the enzymatic reduction of a ketone and the enzymatic hydroxylation of a hydrocarbon.

Enzymatic Reduction of Ketones: The most direct biocatalytic route to this compound is the enantioselective reduction of the corresponding prochiral ketone, (Z)-3,7-dimethyl-3,6-octadien-2-one. This transformation can be efficiently catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often found in microorganisms like yeast and bacteria, utilize a cofactor such as NADPH or NADH to deliver a hydride to the carbonyl group with high stereoselectivity. researchgate.netrsc.org

A wide range of commercially available KREDs can be screened to identify an enzyme that exhibits high activity and selectivity for the desired (S)-alcohol. The reaction is typically performed in an aqueous buffer, often with a co-solvent to improve substrate solubility. A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, is commonly employed to make the process more cost-effective.

Table 2: Examples of Biocatalysts for Asymmetric Ketone Reduction

Enzyme Type Source Organism (Example) Cofactor Typical Reaction
Ketoreductase (KRED) Candida magnoliae NADPH Reduction of prochiral ketones to chiral alcohols

Enzymatic Hydroxylation: An alternative biocatalytic approach involves the stereoselective hydroxylation of a suitable terpene precursor at the C2 position. Cytochrome P450 monooxygenases are a versatile family of enzymes known to catalyze the hydroxylation of non-activated C-H bonds with high regio- and stereoselectivity. nih.govresearchgate.net

In this strategy, a precursor like (Z)-3,7-dimethyl-1,3,6-octatriene could be subjected to enzymatic hydroxylation. Through enzyme screening or protein engineering, a P450 monooxygenase could potentially be identified or developed to selectively hydroxylate the C2 position to afford the desired (S)-alcohol. nih.gov This approach avoids the need for a pre-functionalized ketone substrate.

Stereocontrolled Formation of the (Z)-Double Bond at C3-C4

The construction of the (Z)-configured trisubstituted double bond is another significant synthetic hurdle. Several olefination and cross-coupling methodologies have been developed to address the challenge of stereoselectively forming Z-alkenes.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Z-Selectivity

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the formation of carbon-carbon double bonds. While the standard HWE reaction generally favors the formation of (E)-alkenes, both methods can be tailored to provide high (Z)-selectivity. nih.gov

Wittig Reaction: The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents on the ylidic carbon, generally lead to the formation of (Z)-alkenes with moderate to high selectivity, particularly under salt-free conditions. wikipedia.org

To synthesize the target molecule, a Wittig reaction between an appropriate phosphonium ylide and a ketone could be employed. For instance, the reaction of a non-stabilized ylide with a ketone precursor would be expected to favor the desired (Z)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate carbanions, is a popular alternative to the Wittig reaction. While the classic HWE reaction conditions typically yield the thermodynamically more stable (E)-alkene, the Still-Gennari modification provides a reliable method for the synthesis of (Z)-alkenes. bohrium.comscite.aisemanticscholar.org

This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF. bohrium.comresearchgate.net These conditions kinetically favor the formation of the (Z)-oxaphosphetane intermediate, which then collapses to give the (Z)-alkene with high selectivity. semanticscholar.org

Table 3: Comparison of Z-Selective Olefination Methods

Reaction Key Reagents Stereochemical Preference
Wittig Reaction Unstabilized phosphonium ylide (Z)-alkene

Palladium-Catalyzed Cross-Coupling Reactions for Stereodefined Alkenes

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds, including the stereoselective synthesis of substituted alkenes. Various methods, such as the Suzuki, Negishi, and Stille couplings, can be employed to construct the (Z)-trisubstituted double bond of the target molecule.

A plausible strategy would involve the coupling of a (Z)-vinyl halide or a (Z)-vinyl boronate with an appropriate organometallic partner. For example, a Negishi coupling between a (Z)-vinyl iodide and an organozinc reagent, catalyzed by a palladium complex, can proceed with high retention of the double bond geometry. acs.org

The synthesis of the required stereodefined vinyl metal or vinyl halide precursors is a key aspect of this approach. Hydroboration or hydrozirconation of an appropriate alkyne can provide access to the desired (Z)-vinyl species. A highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes has been achieved via propyne bromoboration followed by a tandem palladium-catalyzed cross-coupling. acs.org This methodology offers a powerful route to complex Z-alkenes with excellent stereocontrol.

Chelation-Controlled Z-Olefin Synthesis

The establishment of the (Z)-geometry of the trisubstituted olefin in 3,7-dimethyl-3,6-octadien-2-ol is a critical step in its synthesis. Chelation-controlled methodologies offer a powerful approach to achieving high Z-selectivity in the formation of allylic alcohols. These strategies often involve the use of metal catalysts and substrates containing a coordinating group that can direct the stereochemical outcome of the reaction.

One potential strategy for the asymmetric synthesis of (Z)-allylic alcohols involves the use of vinylzinc intermediates. While initial attempts at enantioselective additions of these reagents to aldehydes were sometimes complicated by rapid, non-selective background reactions promoted by lithium salts, the introduction of specific inhibitors can suppress these undesired pathways. For instance, the use of tetraethylethylenediamine (TEEDA) has been shown to inhibit lithium chloride-promoted reactions, thereby allowing a chiral zinc-based Lewis acid to effectively catalyze the enantioselective addition, leading to (Z)-disubstituted allylic alcohols with high enantiomeric excess. nih.gov

Another approach to controlling the geometry of the double bond in allylic systems is through rhodium-catalyzed reactions where chelation plays a crucial role. Preliminary mechanistic studies on asymmetric Suzuki-Miyaura cross-couplings have revealed that the presence of a chelating group, such as an ester, is vital for achieving high regio- and enantioselectivity in acyclic allylic systems. nih.gov This principle of chelation control could potentially be adapted to synthetic routes targeting this compound, where a strategically placed coordinating group could direct the formation of the Z-olefin.

Total Synthesis and Semisynthesis from Precursor Monoterpenoids

The structural similarity of this compound to common acyclic monoterpenoids like geraniol (B1671447), nerol (B1678202), and linalool (B1675412) makes these naturally abundant compounds attractive starting materials for its synthesis. Both total synthesis and semisynthetic approaches leveraging these precursors have been explored.

Transformation of Related Acyclic Terpenoids (e.g., Geraniol, Nerol, Linalool)

Geraniol ((2E)-3,7-dimethyl-2,6-octadien-1-ol) and nerol ((2Z)-3,7-dimethyl-2,6-octadien-1-ol) are geometric isomers that serve as valuable precursors in terpenoid synthesis. researchgate.netlookchem.com The transformation of these primary alcohols into the target secondary alcohol, this compound, requires a series of chemical modifications. For instance, (Z/E)-3,7-dimethyl-2,6-octadienoic acids have been synthesized from geraniol and nerol via a selective two-step oxidation. mdpi.com These carboxylic acids could then potentially be converted to the target alcohol through various reductive or organometallic addition reactions.

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a tertiary alcohol and a constitutional isomer of geraniol and nerol. chemicalbook.com Its chemical structure is closely related to the target compound. Synthetic methods have been developed to convert linalool into geraniol and nerol. google.com A plausible semisynthetic route to this compound could involve the isomerization of linalool or its derivatives, followed by stereoselective reduction or other functional group manipulations.

The transformation of these precursor monoterpenoids can be influenced by various catalysts and reaction conditions. Studies on the transformation of geraniol in the presence of natural mineral catalysts have shown that the product distribution, which can include linalool and nerol, is dependent on parameters such as temperature, catalyst content, and reaction time. bibliotekanauki.pl

Multistep Reaction Sequences for Analog Generation

The generation of analogs of this compound is crucial for studying structure-activity relationships. Multistep reaction sequences starting from precursor monoterpenoids are often employed for this purpose. For example, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives have been prepared from geraniol and nerol. mdpi.com This was achieved by first oxidizing the parent alcohol to the corresponding carboxylic acid, followed by reaction with various amines. mdpi.com These amide analogs could then undergo further modifications, such as epoxidation of the 6,7-double bond. mdpi.com

Derivatization and Structural Modification of this compound for Research Applications

To investigate the biological activities and physicochemical properties of this compound, its derivatization and structural modification are essential. These modifications can modulate its properties and introduce functionalities for specific research applications.

Preparation of Esters and Ethers for Structure-Activity Relationship Studies

The synthesis of ethers from alcohols can be accomplished through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.com This method is generally effective for producing a wide range of ethers. masterorganicchemistry.com Another approach is the alkoxymercuration-demercuration of alkenes, which can also yield ethers. libretexts.org These established methods for ether synthesis could be applied to this compound to generate a library of ether derivatives for SAR studies. A transition-metal-free protocol for the Z-selective allylic C-H etherification has also been developed, which could be relevant for the derivatization of similar allylic alcohols. chemrxiv.org

Derivative Type General Synthetic Method Potential Reagents for Derivatizing the Target Compound Relevance
EstersReaction with carboxylic acids or acyl halidesAcetic anhydride, benzoyl chloride, various carboxylic acidsSAR studies, modification of lipophilicity and biological activity
EthersWilliamson ether synthesisAlkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a baseSAR studies, investigation of the role of the hydroxyl group

Introduction of Functional Groups for Biological Probes

The introduction of specific functional groups into the structure of this compound can transform it into a biological probe. These probes are valuable tools for studying biological processes and identifying molecular targets. Functional groups such as azides can be introduced, which can then be used in click chemistry reactions to attach fluorescent dyes, biotin, or other reporter molecules. nih.gov

The synthesis of such probes would likely involve a multistep sequence starting with the parent alcohol. For example, the hydroxyl group could be converted into a leaving group, followed by nucleophilic substitution with an azide-containing reagent. Alternatively, other parts of the molecule, such as the double bonds, could be functionalized. The specific strategy would depend on the desired location of the functional group and the type of biological question being addressed.

Functional Group Potential Introduction Method Application as a Biological Probe
AzideNucleophilic substitution of a tosylate or mesylate derivative with sodium azideBioorthogonal chemistry (e.g., click chemistry) for labeling and tracking
AlkyneReaction with an alkyne-containing electrophileBioorthogonal chemistry, coupling to reporter molecules
FluorophoreEsterification or etherification with a fluorescent carboxylic acid or alkyl halideFluorescence imaging and microscopy

Biosynthesis and Metabolic Pathways of S Z 3,7 Dimethyl 3,6 Octadien 2 Ol in Biological Systems

Isoprenoid Pathway Intermediates and Biosynthetic Origin

The journey to synthesizing [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol begins with the fundamental five-carbon (C5) building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmpg.deresearchgate.netnih.govnih.govfrontiersin.org In plants and other organisms, these precursors are generated through two distinct and spatially separated metabolic routes. nih.govmpg.deacs.org

The Mevalonate (B85504) (MVA) Pathway: Primarily operating in the cytosol, this pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce IPP. mpg.dechemistryviews.orgnih.gov

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids of plant cells and in most prokaryotes, the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to synthesize IPP and DMAPP. nih.govmpg.denih.govfrontiersin.org

An isomerase enzyme subsequently interconverts IPP and DMAPP, making both units available for the next stage of biosynthesis. chemistryviews.org For the formation of a C10 monoterpenoid like 3,7-dimethyl-3,6-octadien-2-ol, one molecule of DMAPP is condensed with one molecule of IPP. This head-to-tail condensation is catalyzed by geranyl diphosphate synthase (GPPS), yielding the crucial C10 intermediate, geranyl diphosphate (GPP). researchgate.netnih.govnih.govgoogle.com GPP serves as the direct and universal precursor for the vast majority of monoterpenes. researchgate.netgoogle.comwikipedia.org

PathwayLocationStarting MaterialsKey IntermediateFinal C5 Products
Mevalonate (MVA) Pathway CytosolAcetyl-CoAMevalonic AcidIPP
Methylerythritol Phosphate (B84403) (MEP) Pathway PlastidsPyruvate, Glyceraldehyde-3-PhosphateMethylerythritol 4-PhosphateIPP and DMAPP

Specific Enzyme Systems Responsible for its Formation

The conversion of the linear precursor GPP into a specific acyclic monoterpenoid alcohol involves specialized enzymes that control both the chemical structure and the stereochemistry of the final product.

The principal enzymes responsible for the remarkable diversity of terpenes are the terpene synthases (TPSs). acs.orgznaturforsch.comnih.govrsc.org These enzymes catalyze the transformation of prenyl diphosphates like GPP into various cyclic or acyclic structures. nih.govnih.gov For compounds structurally related to the target molecule, such as linalool (B1675412), the key enzyme is linalool synthase (LIS). nih.govwikipedia.org LIS facilitates the conversion of GPP into linalool, an acyclic monoterpene alcohol. researchgate.netgoogle.com It is highly probable that a specialized terpene synthase is responsible for forming the foundational 3,7-dimethyl-3,6-octadien-2-ol carbon skeleton from GPP.

The specific stereochemical configuration of this compound is the result of precise enzymatic control.

The (S)-configuration: The chirality at the carbon atom bearing the hydroxyl group is determined by the stereoselectivity of the synthesizing enzyme. Specific linalool synthases have been identified that produce distinct enantiomers. For instance, S-linalool synthase, isolated from Clarkia breweri, stereoselectively converts GPP into S-linalool. nih.gov Similarly, linalool synthases from Cinnamomum osmophloeum and a gene identified in peach (PpTPS3) have been shown to produce S-(+)-linalool. nih.govresearchgate.net This demonstrates the existence of enzymes capable of establishing the S-configuration at the alcohol carbon.

The (Z)-configuration: The geometry of the double bond at the C3-C4 position presents a more complex biosynthetic question. The precursor, GPP, possesses an (E)-configuration at this double bond. To achieve the (Z)-configuration in the final product, an isomerization reaction would be necessary. While specific isomerases for this exact transformation are not well-documented, enzymes capable of isomerizing related monoterpenoids exist. A linalool isomerase has been identified in the bacterium Thauera linaloolentis that interconverts linalool and geraniol (B1671447). nih.gov This indicates that enzymatic allylic rearrangements are a known mechanism in monoterpenoid metabolism. mpg.de

Furthermore, the position of the hydroxyl group at C2 and the shifted double bond (from C1=C2 in linalool to C3=C4 in the target compound) suggest that the formation is not a direct conversion from GPP by a single linalool synthase. The biosynthesis likely involves a multi-step process potentially involving isomerase and reductase activities to achieve the final structure, though the specific enzymes catalyzing these steps to form this compound have not been fully elucidated.

Regulation of Biosynthesis in Producing Organisms

The production of terpenoids in organisms is a tightly controlled process, regulated by a combination of genetic, hormonal, and environmental factors to ensure that these compounds are synthesized at the appropriate time and location.

Transcriptional Control: The expression of genes encoding biosynthetic enzymes, particularly terpene synthases, is a primary point of regulation. nih.govnih.gov Various families of transcription factors (TFs) can act as activators or suppressors of these genes. researchgate.net For example, TFs from the WRKY, MYB, AP2/ERF, and bHLH families are known to modulate terpenoid biosynthesis. nih.govmpg.deacs.org In peach, the transcription factor PpbHLH1 has been shown to directly bind to the promoter of the PpTPS3 gene, activating its expression and leading to the synthesis of S-(+)-linalool. nih.gov

Hormonal and Environmental Signals: Phytohormones play a significant role in mediating terpenoid production, often in response to environmental stress. nih.govresearchgate.net Jasmonic acid (JA) and salicylic (B10762653) acid (SA) are well-known inducers of plant defense responses, which frequently include the production of volatile terpenes. nih.govnih.gov Biotic stresses, such as herbivore attacks, and abiotic factors like light and temperature can also trigger or enhance the biosynthesis of these compounds. nih.govresearchgate.net

Subcellular Compartmentalization: The segregation of biosynthetic pathways and enzymes within different cell compartments is another layer of regulation. mdpi.com The MVA and MEP pathways being located in the cytosol and plastids, respectively, allows for independent regulation and channeling of precursors toward different classes of terpenoids. acs.org

Regulatory LevelMechanismExamples
Transcriptional Transcription Factors (TFs) bind to gene promoters to activate or repress expression.WRKY, MYB, bHLH factors regulating TPS genes. nih.govmpg.deacs.orgnih.gov
Hormonal Phytohormones trigger signaling cascades that induce gene expression.Jasmonic acid (JA) and Salicylic acid (SA) upregulate terpene production. nih.govresearchgate.net
Environmental External stimuli induce defense responses.Biotic stress (herbivory) and abiotic stress (light, temperature) alter terpene emission. nih.govresearchgate.net
Metabolic Enzyme and substrate localization control product formation.MVA pathway in cytosol for sesquiterpenes; MEP pathway in plastids for monoterpenes. acs.org

Biotransformation and Biodegradation Pathways in Environmental Contexts

Once released into the environment, this compound, like other terpenoids, is subject to transformation and degradation by biotic and abiotic factors. While specific pathways for this isomer are not extensively detailed, the metabolism of the closely related compound linalool provides significant insight.

Microorganisms, particularly fungi and bacteria, are key players in the biotransformation of linalool. Fungal species such as Aspergillus niger and Botrytis cinerea are known to metabolize linalool through oxidative pathways. nih.govgoogle.comgoogle.com Common reactions include:

Hydroxylation: Introduction of a hydroxyl group, often at the C8 position, to form 8-hydroxylinalool. nih.gov

Epoxidation and Cyclization: The formation of an epoxide at the 6,7-double bond, which can be followed by intramolecular cyclization to yield various furanoid and pyranoid linalool oxides. nih.govmdpi.com

In some cases, human metabolism via cytochrome P-450 enzymes can also generate oxidized derivatives like 8-oxolinalool and 8-hydroxylinalool following ingestion or inhalation. frontiersin.org

Under anaerobic conditions, bacteria such as Thauera linaloolentis and Castellaniella defragrans utilize different degradation strategies. nih.govnih.gov A key initial step can be the isomerization of linalool to its primary alcohol isomer, geraniol, catalyzed by a linalool isomerase or a bifunctional linalool dehydratase-isomerase. nih.govnih.govresearchgate.net

Abiotic factors can also contribute to degradation. For example, thermal degradation of linalool can lead to dehydroxylation to form compounds like β-myrcene and ocimene, followed by cyclization to produce limonene (B3431351) and terpinolene. mdpi.com It is plausible that this compound undergoes similar enzymatic attacks (e.g., hydroxylation, oxidation) and chemical rearrangements in various environmental settings.

Biological and Ecological Roles of S Z 3,7 Dimethyl 3,6 Octadien 2 Ol Excluding Human Clinical Applications

Role as a Semiochemical in Interspecies Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol functions as a key semiochemical, influencing the behavior of a wide range of organisms, particularly insects.

Pheromones are a class of semiochemicals used for intraspecific communication, eliciting specific reactions such as aggregation, alarm, or mating behaviors. Nerolidol (B1678203) has been identified as a component of pheromones in several insect species. For instance, it functions as an aggregation pheromone for the beetle Cyclocephala paraguayensis, mediating the rendezvous of both males and females on bottle gourd flowers for mating and feeding. plos.orgbiorxiv.org In some Hemiptera, such as stink bugs, terpenes like nerolidol are components of their pheromones. researchgate.net It has also been referred to as a spider mite alarm pheromone. herts.ac.uk

Interactive Data Table: Pheromonal Activity of Nerolidol in Insect Species

Insect Species Order Pheromone Type Role of Nerolidol
Cyclocephala paraguayensis Coleoptera Aggregation Mediates aggregation on host flowers for mating and feeding plos.orgbiorxiv.org
Various Stink Bugs Hemiptera Aggregation/Sex Component of male-specific aggregation pheromones researchgate.net
Two-spotted spider mite (Tetranychus urticae) Trombidiformes Alarm Acts as an alarm pheromone herts.ac.uk

Allelochemicals are semiochemicals that facilitate communication between different species. Depending on which organism benefits, they can be classified as kairomones (benefiting the receiver), allomones (benefiting the sender), or synomones (benefiting both). Plant-derived volatiles, including nerolidol, can function in all these capacities.

As a kairomone , herbivore-induced plant volatiles (HIPVs) containing nerolidol can be "eavesdropped" upon by natural enemies of the herbivores. frontiersin.org For example, when plants are attacked by spider mites, they release (3S)-(E)-nerolidol, which attracts predatory mites that prey on the spider mites. nih.gov In this context, the nerolidol-containing volatile blend acts as a kairomone for the predatory mite, guiding it to its food source.

As an allomone , nerolidol can have direct effects on herbivores that are detrimental to them but beneficial to the plant. It can act as a repellent or deterrent, discouraging feeding by certain insects. mdpi.comresearchgate.net For instance, nerolidol has been shown to disrupt the growth and development of insects like Spodoptera exigua by interfering with their juvenile hormone regulation. mdpi.com

Contribution to Plant Volatile Organic Compound (VOC) Profiles

This compound is a common constituent of the complex bouquet of volatile organic compounds (VOCs) released by plants from their flowers, leaves, and other tissues. These VOCs are critical for mediating interactions with the surrounding environment.

Floral scents are a primary means by which plants attract pollinators to ensure reproductive success. rsc.org Nerolidol, with its characteristic floral and woody aroma, is a component of the floral fragrance of many plant species, including numerous orchids. nih.govresearchgate.net The specific blend of volatiles, which often includes nerolidol, creates a unique scent profile that can attract specific pollinators, such as bees. researchgate.netresearchgate.net For example, the floral scent of the orchid Psilochilus modestus contains nerolidol as part of a complex mixture that attracts pollen-collecting bees. researchgate.net In some sexually deceptive orchids, the floral scent mimics the sex pheromones of female insects to attract males for pollination, and these scents can contain compounds found in insect pheromones. taylorfrancis.com

Plants have evolved sophisticated direct and indirect defense mechanisms against herbivores and pathogens, and nerolidol plays a crucial role in both.

Direct Defense: Nerolidol itself possesses antimicrobial and antifungal properties, which can help protect the plant from pathogenic infections. nih.govresearchgate.net Furthermore, as a component of the plant's volatile profile, it can directly deter feeding by some herbivores. mdpi.comresearchgate.net

Indirect Defense: A well-documented role of nerolidol is in indirect defense, where the plant releases it in response to herbivore damage to attract the natural enemies of those herbivores. nih.govnih.gov For example, cucumber and lima bean plants infested with two-spotted spider mites (Tetranychus urticae) strongly induce the production of (3S)-(E)-nerolidol. nih.gov This volatile is a precursor to the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), which is highly attractive to predatory mites that feed on the spider mites. nih.govnih.gov Similarly, tea plants release (E)-nerolidol in response to both herbivory and pathogens, which acts as a signal to induce broader defense responses within the plant and potentially in neighboring plants. nih.govscienceopen.comresearchgate.net

Interactive Data Table: Role of Nerolidol in Plant Defense

Plant Species Stressor Role of Nerolidol Defense Mechanism
Cucumber (Cucumis sativus) Spider mites (Tetranychus urticae) Induced production of (3S)-(E)-nerolidol, a precursor to DMNT, which attracts predatory mites. nih.gov Indirect Defense
Lima Bean (Phaseolus lunatus) Spider mites (Tetranychus urticae) Increased activity of (E)-nerolidol synthase upon infestation, leading to the attraction of predatory mites. nih.gov Indirect Defense
Tea Plant (Camellia sinensis) Herbivores (Empoasca onukii) and Pathogens (Colletotrichum fructicola) Acts as a volatile signal to elicit broad-spectrum defense responses. nih.govscienceopen.comresearchgate.net Direct and Indirect Defense

Presence and Function in Microbial Metabolomes

While predominantly studied in plants, nerolidol and its synthesis are also found within the microbial kingdom. Certain microorganisms are capable of producing this sesquiterpenoid, and the compound itself exhibits significant effects on various microbes.

The production of nerolidol has been observed in fungi. mdpi.com Furthermore, advances in metabolic engineering have enabled the production of nerolidol in microbial cell factories, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.govscilit.com These engineered microbes can be used for the sustainable and economical production of nerolidol.

Functionally, nerolidol demonstrates notable antimicrobial and antifungal activities. nih.govresearchgate.net It has been shown to be effective against a range of airborne microbes and plant pathogenic fungi. researchgate.net This suggests that in the organisms that produce it, nerolidol may serve as a chemical defense mechanism against competing or pathogenic microbes.

Metabolic Interconversions and Their Biological Implications in Non-Human Organisms

The metabolism of nerolidol isomers, including the (Z)- form, is a key area of study in chemical ecology and biochemistry. Organisms modify this compound to alter its biological activity, facilitate excretion, or as part of a defensive strategy.

In the plant kingdom, the biosynthesis and subsequent conversion of nerolidol isomers are well-documented as a defense mechanism. For instance, in maize (Zea mays), the (3S)-(E)-nerolidol synthase is responsible for producing (3S)-(E)-nerolidol. nih.gov Following herbivore damage, the expression of the gene encoding this enzyme increases significantly, leading to the conversion of (E)-nerolidol into (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). nih.gov DMNT is a volatile organic compound that acts as an indirect defense mechanism by attracting natural enemies of the herbivores. nih.gov While this specific example pertains to the (E)-isomer, it illustrates a common metabolic strategy in plants to convert nerolidol into a more biologically active defense compound.

Fungi have demonstrated the ability to metabolize nerolidol isomers through hydroxylation, a common detoxification pathway. For example, the fungus Aspergillus niger has been shown to biotransform cis-nerolidol, which corresponds to the (Z)-isomer, into hydroxylated derivatives. This process highlights the role of microorganisms in the environmental fate of such compounds.

Insects also metabolize nerolidol, often in the context of disrupting their hormonal balance. Nerolidol is structurally similar to insect juvenile hormone, a key regulator of development and reproduction. mdpi.com Research on the cotton leafworm, Spodoptera littoralis, has shown that nerolidol can interfere with its growth and metamorphosis, suggesting metabolic interactions that disrupt normal physiological processes. researchgate.net While the specific metabolic pathways of the [S-(Z)]-isomer in insects have not been fully elucidated, the observed physiological effects point towards metabolic conversion as a mechanism of action or detoxification.

The following interactive table summarizes key research findings on the metabolic interconversions of nerolidol isomers in non-human organisms.

OrganismIsomerMetabolic ProcessResulting Compound(s)Biological Implication
Maize (Zea mays)(3S)-(E)-NerolidolEnzymatic conversion(3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)Indirect defense against herbivores by attracting their natural enemies. nih.gov
Kiwifruit (Actinidia chinensis)(S)-(E)-NerolidolBiosynthesis(S)-(E)-NerolidolMajor floral volatile, likely involved in pollinator attraction. nih.gov
Cucumber (Cucumis sativus) and Lima Bean (Phaseolus lunatus)(3S)-(E)-NerolidolBiosynthesis(3S)-(E)-NerolidolPrecursor to the herbivore-induced volatile 4,8-dimethyl-1,3(E),7-nonatriene. nih.gov
Snapdragon (Antirrhinum majus)NerolidolBiosynthesisNerolidolComponent of floral scent, likely for pollinator attraction. researchgate.net
Tea Plant (Camellia sinensis)(E)-NerolidolVolatile signalingInduces defense responsesTriggers resistance against insect pests and fungal pathogens. researchgate.net

It is important to note that while research has provided valuable insights into the metabolism of various nerolidol isomers, specific studies focusing exclusively on the metabolic fate of this compound are limited. The stereochemistry of the molecule can significantly influence its interaction with enzymes and, consequently, its metabolic pathway and biological activity. Future research is needed to fully understand the specific interconversions of this particular stereoisomer in a broader range of non-human organisms and the precise ecological roles these transformations play.

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol. The high efficiency of capillary GC columns allows for the separation of complex mixtures into individual components, which are then ionized and detected by a mass spectrometer. This provides both qualitative (structural information from mass spectra) and quantitative data.

For isomeric compounds, which have identical mass spectra, separation is entirely dependent on the chromatographic column's ability to differentiate them based on subtle differences in their physical properties, such as boiling point and polarity. The retention index (RI) is a key parameter used in conjunction with mass spectral data to reliably identify isomers. researchgate.net For instance, different isomers of cymene, which have indistinguishable mass spectra, can be successfully identified by their unique retention indices on a nonpolar stationary phase. researchgate.net GC-MS methods are capable of resolving positional and geometric isomers, which is crucial for the correct identification of compounds like 3,7-dimethyl-3,6-octadien-2-ol, where both the position and geometry (Z or E) of the double bond are defining structural features. nih.gov The choice of the capillary column's stationary phase is critical; nonpolar phases like those based on dimethylpolysiloxane are often used, but more polar phases can offer different selectivity for isomers. researchgate.net

Parameter Description Relevance to Isomer Analysis
Capillary Column Typically a fused silica (B1680970) tube with an internal stationary phase coating. Common phases include polydimethylsiloxane (B3030410) (non-polar) and polyethylene (B3416737) glycol (polar).The choice of stationary phase chemistry and column dimensions (length, diameter, film thickness) dictates the separation efficiency for isomers.
Temperature Program A controlled ramp of the oven temperature during the analysis.Optimizing the temperature program is crucial for achieving baseline separation of closely eluting isomers.
Mass Analyzer Detects and measures the mass-to-charge ratio of ionized compounds. Common types include quadrupole and time-of-flight (TOF).Provides mass spectra for compound identification. High-resolution mass spectrometry can provide exact mass measurements, aiding in formula determination.
Retention Index (RI) A normalized retention time relative to a series of n-alkanes.Serves as a highly reproducible chromatographic parameter that helps to differentiate and identify isomers by comparing experimental values to database entries. researchgate.net

Chiral Stationary Phases for Enantiomeric Excess Determination

Enantiomers are non-superimposable mirror-image isomers that possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard GC columns. Chiral gas chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (% ee) of compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Derivatized cyclodextrins are the most widely used CSPs for the separation of chiral terpenoids and alcohols. researchgate.netnih.gov Modified γ-cyclodextrins, such as Lipodex E, have been successfully used as chiral stationary phases for the enantiomeric separation of linalool (B1675412), a structurally related monoterpene alcohol. acgpubs.org Columns like Astec® CHIRALDEX™ B-DM, a permethylated beta-cyclodextrin (B164692) phase, are specifically designed for resolving enantiomers of compounds including linalool and its oxides. nih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. The stability of these complexes differs for each enantiomer, resulting in their chromatographic separation. gcms.cz This allows for the direct quantification of each enantiomer and the calculation of the enantiomeric excess, which is vital for quality control in essential oils and for studying stereospecific biochemical pathways. acgpubs.orgmdpi.com

Chiral Stationary Phase (CSP) Type Common Chiral Selector Typical Applications for Terpenoids
Cyclodextrin-based Derivatized α-, β-, and γ-cyclodextrins (e.g., permethylated, acetylated)Separation of monoterpenes, monoterpene alcohols (e.g., linalool), ketones, and esters. researchgate.netacgpubs.orggcms.cz
Amino Acid-based L-valine or L-proline derivatives linked to a polysiloxane backbone (e.g., Chirasil-Val)Resolution of racemic aromatic alcohols and derivatized amines. researchgate.netnih.gov
Metal Coordination Compounds Chiral metal complexes (e.g., terpene-derived)Used for specific coordination interactions with analytes. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile compounds from complex matrices. acs.org It is particularly well-suited for profiling the volatile emissions from biological samples, such as flowers or fruits, where this compound might be found. mdpi.com The method involves exposing a fused silica fiber coated with a sorbent material to the headspace (the gas phase) above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. asianpubs.org

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov Common coatings include polydimethylsiloxane (PDMS) for nonpolar compounds, polyacrylate (PA) for polar compounds, and mixed phases like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) which have a broad range of applicability for various volatiles. asianpubs.orgmdpi.com Optimization of parameters such as extraction time, temperature, and sample matrix modification (e.g., salt addition) is essential to achieve maximum sensitivity and reproducibility. acs.org HS-SPME-GC-MS has been extensively used to study the volatile profiles of flowers, identifying numerous terpenoids, including linalool and its derivatives, demonstrating its effectiveness for analyzing compounds of the same class as this compound. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. For a semi-volatile compound like 3,7-dimethyl-3,6-octadien-2-ol, HPLC offers a complementary analytical approach. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Reverse-phase (RP) HPLC is a common mode used for such compounds, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com This method can be used to separate the target compound from less volatile or more polar constituents in a complex extract. Furthermore, HPLC is highly scalable, allowing the same principles used for analytical separation to be applied to preparative chromatography for the isolation of pure compounds for further study. sielc.com

Chiral HPLC for Stereoisomer Resolution

Similar to chiral GC, chiral HPLC is a crucial technique for resolving enantiomers. It employs a chiral stationary phase (CSP) in the HPLC column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with various carbamate (B1207046) derivatives, are among the most versatile and widely used for separating a broad range of chiral compounds, including alcohols. sigmaaldrich.com These CSPs, available in columns like Chiralcel and Chiralpak, can operate in different mobile phase modes, including normal phase (e.g., hexane/isopropanol), reversed-phase, and polar organic mode, providing flexibility in method development. hplc.eusigmaaldrich.com

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide structure. sigmaaldrich.com The differential fit of the enantiomers into these chiral grooves leads to their separation. Another approach in chiral HPLC is the pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov This indirect method is also effective for both analytical quantification and preparative isolation of enantiomers.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. While GC-MS and HPLC are primarily separation techniques, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For a compound like this compound, NMR is essential to confirm the constitution, the Z-geometry of the C6-C7 double bond, and the relative and absolute stereochemistry.

In complex matrices such as plant extracts, one-dimensional (1D) ¹H and ¹³C NMR spectra are often crowded with overlapping signals. mdpi.com However, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to piece together the structure of individual components within the mixture. oup.com These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively. This information allows for the de novo structural determination or confirmation of a compound even without its isolation. tandfonline.comnih.gov Furthermore, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be used to determine enantiomeric purity by inducing separate signals for the different enantiomers.

Development of Biosensors and Online Monitoring Systems for Trace Analysis

The development of biosensors and online monitoring systems offers the potential for rapid, sensitive, and real-time detection of volatile organic compounds (VOCs) like this compound, which is particularly useful in environmental monitoring, food quality assessment, and medical diagnostics. researchgate.netnih.gov These systems aim to overcome the time-consuming and lab-based nature of traditional chromatographic methods. mdpi.com

Biosensors for VOCs often utilize biological recognition elements, such as odorant-binding proteins (OBPs) or whole cells, coupled with a transducer that converts the binding event into a measurable signal (e.g., electrical or optical). mdpi.comnih.gov For example, impedimetric biosensors using OBPs have been developed to detect VOCs related to food spoilage by measuring changes in electrical impedance upon analyte binding. mdpi.com Another approach involves Quartz Crystal Microbalance (QCM) arrays coated with molecularly imprinted polymers (MIPs) that act as synthetic receptors, mimicking biological olfactory systems to detect terpenes with high sensitivity and selectivity. mdpi.com

These sensor technologies are being integrated into "electronic nose" (e-nose) devices and wearable sensors for plants, enabling continuous, in-situ monitoring of plant health by detecting emitted VOCs. mdpi.comresearchgate.net While still an emerging field, the development of biosensors specific to monoterpene alcohols holds promise for future applications requiring trace analysis and online monitoring of compounds like this compound. nih.govresearchgate.net

Theoretical and Computational Investigations of S Z 3,7 Dimethyl 3,6 Octadien 2 Ol

Quantum Chemical Calculations of Molecular Conformations and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for exploring the conformational landscape and determining the relative stabilities of different spatial arrangements of a molecule. nii.ac.jpnih.gov For a molecule with multiple rotatable single bonds like [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, a multitude of conformers can exist.

The process of conformational analysis typically begins with a systematic or stochastic search to identify various low-energy structures. Each of these potential conformers is then subjected to geometry optimization, a process that adjusts the atomic coordinates to find a local minimum on the potential energy surface. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. nih.govuci.edu

The relative energy of each conformer is then calculated by comparing its energy to that of the most stable conformer (the global minimum). chegg.com These relative energies are crucial for determining the equilibrium population of each conformer at a given temperature, as described by the Boltzmann distribution.

Table 1: Representative Quantum Chemical Methods for Conformational Analysis

Method Basis Set Common Application Key Feature
B3LYP-D3 6-31G* Initial geometry optimization of many conformers Good balance of speed and accuracy; includes dispersion correction.
M06-2X 6-311+G(2d,p) Refinement of energies for low-energy conformers Generally provides more accurate energies for non-covalent interactions.
MP2 cc-pVTZ High-accuracy single-point energy calculations A higher-level method that includes electron correlation effects.

Reaction Mechanism Studies of Synthetic and Biosynthetic Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including both laboratory synthesis and natural biosynthesis. By calculating the structures and energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed, revealing the activation energy barriers and thermodynamics of each step.

Biosynthesis: The biosynthesis of monoterpenoids like this compound in plants and microbes proceeds from the C5 building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These are condensed to form the C10 precursor geranyl diphosphate (GPP). nih.gov The formation of most cyclic and many acyclic monoterpenes is catalyzed by a diverse class of enzymes known as terpene synthases (TS). nih.govresearchgate.net

For an acyclic alcohol like the target compound, which is structurally related to nerol (B1678202), the biosynthesis would likely involve a nerol synthase (NES) or a similar enzyme. The generally accepted mechanism involves the ionization of the precursor (GPP or its isomer linalyl diphosphate, LPP) to form a carbocation intermediate within the enzyme's active site. nih.gov This highly reactive intermediate is then quenched by a water molecule to form the final alcohol product. Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are used to study these enzymatic reactions. In a QM/MM approach, the reactive center (the substrate and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein is modeled using a more computationally efficient molecular mechanics force field. This allows for the investigation of the reaction mechanism within the complex environment of the enzyme active site. researchgate.net Studies on other terpene synthases have used these methods to understand how the enzyme stabilizes carbocation intermediates and controls the stereochemistry and regioselectivity of the final product. researchgate.net

Synthesis: While specific computational studies on the synthesis of this compound are not prominent, DFT calculations are routinely used to investigate synthetic transformations. For instance, in the synthesis of related compounds, computational models can predict the stereochemical outcome of a reaction, assess the feasibility of different reaction pathways, and explain the role of catalysts. By calculating the energies of transition states for different attack trajectories (e.g., nucleophilic attack on a carbonyl), chemists can predict which diastereomer will be preferentially formed.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's flexibility and motion over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy as a function of atomic positions. researchgate.net This allows for the exploration of the conformational space of a molecule in a simulated environment, such as in a solvent like water or a non-polar solvent, providing insights into its dynamic behavior. mdpi.com

For a flexible molecule like this compound, an MD simulation would reveal the timescales of transitions between different conformations, the range of motion of different parts of the molecule, and how the presence of a solvent influences its flexibility. nih.gov The simulation trajectory, which is a record of all atomic positions over time, can be analyzed to understand properties like:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Dihedral Angle Distributions: To map the preferred rotational states around specific single bonds.

Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological receptor or participating in a chemical reaction. nih.gov The conformational complexity of such acyclic monoterpenoids, as demonstrated by the fifteen experimentally observed conformers of citronellal (B1669106), underscores the importance of MD simulations to capture the full range of thermally accessible shapes that the molecule can adopt in solution. nih.gov

Ligand-Receptor Docking Studies for Biological Target Interaction Prediction (Non-Human)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. frontiersin.org This method is widely used in drug discovery and chemical ecology to understand molecular recognition. For volatile compounds like monoterpenoids, a key area of investigation is their interaction with olfactory proteins in insects, such as Odorant-Binding Proteins (OBPs) and Odorant Receptors (ORs). frontiersin.orgresearchgate.net

The docking process involves two main steps:

Sampling: Generating a large number of possible binding poses of the ligand within the receptor's binding site.

Scoring: Estimating the binding affinity for each pose using a scoring function, which typically approximates the free energy of binding. The pose with the best score is predicted as the most likely binding mode.

Docking studies have been performed on monoterpenoids similar to this compound with various insect olfactory proteins. For example, nerol has been docked into the odorant-binding protein AaegOBP1 from the mosquito Aedes aegypti. researchgate.net These studies help identify the key amino acid residues in the binding pocket that interact with the ligand through forces like hydrogen bonds and hydrophobic interactions. The calculated binding energy provides an estimate of the strength of this interaction. A more negative binding energy generally suggests a more favorable interaction. researchgate.net

These in silico studies are valuable for screening large libraries of compounds to identify potential attractants or repellents for pest control, fitting the non-human biological target criterion. nih.govijbs.com

Table 2: Representative Molecular Docking Results for Monoterpenoids with the Aedes aegypti Odorant-Binding Protein (AaegOBP1)

Ligand Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
Nerol Similar to reference compounds Ile125, Tyr54, Arg23
Geranyl acetate Similar to reference compounds Ile125, Tyr54, Arg23
α-Bisabolol Similar to reference compounds Ile125, Tyr54, Arg23
DEET (Reference Repellent) Similar to other metabolites Ile125, Tyr54, Arg23
IR3535 (Reference Repellent) Similar to other metabolites Ile125, Tyr54, Arg23

Data derived from findings reported in studies on Aedes aegypti OBP1. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, particularly the chirality at the C2 carbon and the geometry of the C3-C4 double bond, necessitates highly controlled synthetic methods. While commercial production of related terpenoids like nerolidol (B1678203) often starts from precursors like geranylacetone, achieving the specific stereochemistry of the target compound requires more sophisticated approaches. wikipedia.org Future research will likely focus on developing novel catalytic systems that can ensure high enantiomeric and diastereomeric purity.

Key areas for future synthetic research include:

Asymmetric Catalysis: The development of new chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemistry during key bond-forming reactions.

Biocatalysis: The use of engineered enzymes to perform specific stereoselective transformations, offering an environmentally friendly alternative to traditional chemical synthesis.

Flow Chemistry: The application of continuous flow reactors to improve reaction efficiency, safety, and scalability for complex multi-step syntheses.

Table 1: Potential Stereoselective Synthetic Strategies

Methodology Description Potential Advantages
Asymmetric Hydrogenation/Transfer Hydrogenation Introduction of the chiral alcohol group using a chiral catalyst and a hydrogen source. High enantioselectivity, well-established principles.
Enzyme-Catalyzed Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired S-enantiomer. High specificity, mild reaction conditions.

| Cross-Coupling Reactions | Copper-catalyzed coupling of vinyl iodides with formamide (B127407) followed by dehydration can be a strategy for creating specific double bond geometries. nsf.gov | High stereochemical retention, functional group tolerance. |

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation

In nature, terpenoids are synthesized from simple five-carbon precursors via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The immense diversity of terpenoid structures arises from the activity of a class of enzymes known as terpene synthases (TPS). These enzymes convert universal precursors like geranyl pyrophosphate (GPP) for monoterpenes and farnesyl pyrophosphate (FPP) for sesquiterpenes into a vast array of linear and cyclic products. google.comresearchgate.net

The biosynthesis of this compound is currently unknown. Future research will be directed at:

Identifying the responsible Terpene Synthase (TPS): This involves screening plant, fungal, or bacterial genomes for novel TPS genes. Candidate enzymes would be expressed in microbial hosts like E. coli or yeast to test their ability to produce the target compound from GPP. acs.org

Characterizing Modifying Enzymes: Following the initial cyclization or rearrangement by a TPS, other enzymes like cytochromes P450 (CYP450s) or dehydrogenases may be required to introduce the hydroxyl group at the C2 position.

Investigating Genetic Regulation: Understanding how and when the genes for these biosynthetic enzymes are expressed in an organism is crucial. This involves studying promoter regions, transcription factors, and the influence of environmental stimuli on gene expression.

Table 2: Key Enzyme Classes in Terpenoid Biosynthesis

Enzyme Class Precursor Function in Biosynthesis Research Focus
Terpene Synthase (TPS) Geranyl Pyrophosphate (GPP) Catalyzes the formation of the basic C10 carbon skeleton from the precursor. Discovery of a novel TPS that produces the specific octadiene backbone.
Cytochrome P450 Monooxygenase (CYP450) Terpene hydrocarbon Regio- and stereospecific hydroxylation of the carbon skeleton. Identification of a CYP450 that can hydroxylate the C2 position.

| Alcohol Dehydrogenase (ADH) | Terpene aldehyde/ketone | Reduction of a carbonyl group to form the final alcohol. | Characterization of ADHs involved in the final synthetic step. |

Advanced Understanding of Ecological Roles in Complex Chemosignaling Networks

Volatile terpenoids are fundamental to the chemical language of plants, mediating interactions with their environment. They can act as attractants for pollinators, deterrents against herbivores, and signals to attract the natural enemies of pests (a phenomenon known as tritrophic interaction). nih.govmdpi.com For instance, the release of certain volatile blends by plants after herbivore damage can attract parasitic wasps that prey on the herbivores. nih.gov

The specific ecological role of this compound is yet to be determined. A key future research direction is to investigate its function in chemosignaling networks. This would involve:

Volatile Profiling: Analyzing the volatile organic compounds (VOCs) released by plants under different conditions (e.g., during pollination, herbivore attack, or pathogen infection) to see if the target compound is present.

Behavioral Assays: Conducting experiments to test the effect of the pure compound on the behavior of insects, such as pollinators, herbivores, and their predators.

Field Studies: Deploying traps with the synthetic compound in natural ecosystems to identify which organisms are attracted or repelled by it, thereby elucidating its role in the food web.

Applications in Sustainable Pest Management Strategies and Biotechnology

The biological activities of terpenoids make them promising candidates for developing environmentally friendly alternatives to synthetic pesticides. lifeasible.com Many terpenes exhibit insecticidal, repellent, or anti-feedant properties. nih.govresearchgate.net Their natural origin and biodegradability reduce the risk of environmental contamination and harm to non-target organisms. lifeasible.com

Future research into this compound could unlock its potential in:

Biopesticides: If the compound is found to have insecticidal or repellent properties, it could be formulated into a biopesticide for use in organic and integrated pest management (IPM) systems. researchgate.net

Biotechnology: The genes responsible for the compound's biosynthesis could be transferred to microorganisms like Escherichia coli or Saccharomyces cerevisiae. google.comnih.gov These engineered microbes could then be used as cellular factories to produce the compound on a large scale through fermentation, providing a sustainable and cost-effective source for commercial applications, including fragrances and flavorings. acs.org

Integration of Omics Data for Systems-Level Understanding of Terpenoid Metabolism

A comprehensive understanding of how organisms produce and regulate this compound requires a holistic, systems-biology approach. The integration of multiple "omics" datasets provides a powerful framework for unraveling the complexity of metabolic networks. nih.govnih.gov

Future interdisciplinary research will focus on integrating:

Genomics: Sequencing the genome of an organism that produces the compound to identify all potential biosynthetic genes.

Transcriptomics: Analyzing RNA expression levels to see which genes are active under specific conditions, linking gene expression to compound production. plos.org

Proteomics: Identifying the actual proteins (enzymes) present in the cell to confirm the functional components of the biosynthetic pathway.

Metabolomics: Measuring the full spectrum of small molecules (metabolites), including the target compound and its precursors, to map the flow of carbon through the pathway. plos.org

By integrating these datasets into computational models, researchers can create a detailed map of terpenoid metabolism. researchgate.net This systems-level understanding will not only elucidate the natural production of this compound but will also provide a predictive blueprint for metabolic engineering efforts aimed at enhancing its production in biotechnological systems. cbirt.net

Q & A

Basic Research Questions

What are the primary analytical methods for identifying and characterizing [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol in complex mixtures?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., DB-5MS) to resolve stereoisomers and confirm molecular weight via fragmentation patterns. Compare retention indices (RI) with standards, as demonstrated for structurally similar compounds like trans-2,7-dimethyl-4,6-octadien-2-ol in essential oils .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H- and 13C^{13}C-NMR to assign stereochemistry (Z vs. E configuration) and verify hydroxyl group positioning. Cross-reference with spectral libraries for related terpenoids (e.g., linalool derivatives) .
  • Chiral Chromatography: Utilize chiral columns (e.g., cyclodextrin-based) to resolve enantiomers, critical for studying bioactivity differences between stereoisomers .

How can researchers safely handle this compound given its potential hazards?

Methodological Answer:

  • Dermal Sensitization Mitigation: Follow IFRA guidelines for structurally related alcohols (e.g., 3,7-dimethyl-2-octen-1-ol): use nitrile gloves, fume hoods, and avoid skin/eye contact. Immediate flushing with water is required upon exposure .
  • Storage: Store in amber vials under inert gas (N2_2) to prevent oxidation, as unsaturated terpenoids are prone to degradation .

What synthetic routes are available for this compound?

Methodological Answer:

  • Isomer-Specific Synthesis: Start with geraniol or nerol as precursors. Use Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipases) to control stereochemistry at the C3 and C6 positions .
  • Grignard Addition: React pre-functionalized aldehydes (e.g., 3,7-dimethyl-3,6-octadienal) with organomagnesium reagents to introduce the hydroxyl group .

Advanced Research Questions

How does stereochemistry (S/Z configuration) influence the biological activity of this compound?

Methodological Answer:

  • Comparative Bioassays: Test enantiomers (e.g., S/Z vs. R/E) in antimicrobial or pheromonal activity assays. For example, (S)-linalool derivatives show stronger antibacterial effects than (R)-forms .
  • Molecular Docking: Model interactions with olfactory or enzymatic receptors (e.g., cytochrome P450) to identify stereospecific binding pockets .

How can contradictory data on natural vs. synthetic sources of this compound be resolved?

Methodological Answer:

  • Isotopic Labeling: Use 13C^{13}C-labeled precursors in synthetic routes to distinguish natural (plant-derived) vs. synthetic origins via isotope ratio mass spectrometry (IRMS) .
  • Natural Contribution Analysis: Refer to IFRA Annex I for baseline levels in natural complexes. If discrepancies arise, validate via LC-MS/MS with internal standards .

What strategies address challenges in quantifying trace amounts of this compound in biological matrices?

Methodological Answer:

  • Derivatization: Convert the hydroxyl group to a trimethylsilyl ether for enhanced GC-MS sensitivity, as applied to linalool derivatives .
  • Solid-Phase Microextraction (SPME): Optimize fiber coatings (e.g., polydimethylsiloxane) to isolate volatile terpenoids from aqueous or lipid-rich samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.